molecular formula C8H16 B080069 6-Methyl-1-heptene CAS No. 11071-47-9

6-Methyl-1-heptene

Cat. No.: B080069
CAS No.: 11071-47-9
M. Wt: 112.21 g/mol
InChI Key: DFVOXRAAHOJJBN-UHFFFAOYSA-N
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Description

6-Methyl-1-heptene is an organic compound with the molecular formula C8H16. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The structure of this compound includes a heptene chain with a methyl group attached to the sixth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methyl-1-heptene can be synthesized through various methods. One common approach involves the alkylation of 1-heptene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products .

Industrial Production Methods: On an industrial scale, this compound can be produced via the oligomerization of ethylene. This process involves the use of a catalyst, such as a nickel complex, to facilitate the formation of higher alkenes from ethylene. The resulting mixture is then separated and purified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1-heptene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 6-Methyl-1-heptanol, 6-Methylheptanal, 6-Methylheptanoic acid.

    Reduction: 6-Methylheptane.

    Substitution: 6-Bromo-1-heptene

Scientific Research Applications

6-Methyl-1-heptene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-1-heptene in chemical reactions involves the interaction of its double bond with various reagents. For example, during hydrogenation, the double bond is broken, and hydrogen atoms are added to the carbon atoms, resulting in the formation of a saturated alkane. In oxidation reactions, the double bond can be cleaved, leading to the formation of different functional groups depending on the oxidizing agent used .

Comparison with Similar Compounds

  • 5-Methyl-1-hexene
  • 6-Methyl-1-heptanol
  • 1-Decene
  • 1-Octene
  • 1-Nonene

Comparison: 6-Methyl-1-heptene is unique due to its specific structure, which includes a methyl group on the sixth carbon of the heptene chain. This structural feature influences its reactivity and the types of products formed in chemical reactions. Compared to other similar alkenes, this compound may exhibit different physical properties, such as boiling point and density, and may participate in unique reaction pathways .

Properties

IUPAC Name

6-methylhept-1-ene
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InChI

InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h4,8H,1,5-7H2,2-3H3
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InChI Key

DFVOXRAAHOJJBN-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCC=C
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Molecular Formula

C8H16
Record name ISOOCTENE
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DSSTOX Substance ID

DTXSID30891923
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Molecular Weight

112.21 g/mol
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Physical Description

Isooctene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors are lighter than air., Liquid; [ChemSampCo MSDS]
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Flash Point

less than 20 °F (NFPA, 2010)
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Vapor Pressure

25.2 [mmHg]
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CAS No.

11071-47-9, 5026-76-6
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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